molecular formula C8H9NO B1265830 Allyl 2-pyridyl ether CAS No. 5831-77-6

Allyl 2-pyridyl ether

Cat. No. B1265830
CAS RN: 5831-77-6
M. Wt: 135.16 g/mol
InChI Key: LVLLWFVQZIHMFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Allyl 2-pyridyl ether can be synthesized using various methods. For instance, one of the most common methods involves the use of Grignard reagents in combination with BF3·OEt2 and CuBr·SMe2/L2 . This method enables the use of long-challenging low reactive allylic substrates in the asymmetric allylic alkylation (AAA) reaction .


Molecular Structure Analysis

The molecular formula of Allyl 2-pyridyl ether is C8H9NO . The molecular weight is 135.16 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Allyl 2-pyridyl ether undergoes various chemical reactions. For instance, it can undergo a Claisen rearrangement, which is a powerful synthetic tool in organic synthesis . This rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .

Scientific Research Applications

Synthesis and Organic Chemistry

Allyl 2-pyridyl ethers, such as those synthesized through SNAr-type etherification, are important intermediates in organic synthesis. They can be produced via transition metal-free methods, achieving good yields and optimizing reactions for various allyl alcohols. This process is significant for advancing organic synthetic methodologies (Huo et al., 2020). Additionally, allyl pyridyl ethers undergo Claisen Rearrangement, a reaction in nitrogen heterocyclic systems, leading to the formation of complex molecular structures useful in various chemical syntheses (Thyagarajan, 1967).

Catalysis and Reaction Mechanisms

Allyl 2-pyridyl ethers are involved in reactions where they serve as substrates for catalytic processes. For instance, their use in indium-promoted additions to oxime ethers in aqueous media showcases their role in facilitating reactions with both reactivity and stereochemical implications (Bernardi et al., 2003). Additionally, these ethers participate in coupling reactions with Grignard reagents, demonstrating regioselective alkylations important in organic chemistry (MukaiyamaTeruaki et al., 1978).

Environmental and Green Chemistry

In the context of green chemistry, allyl 2-pyridyl ethers are used in reactions like the microwave-assisted cycloaddition with CO2, highlighting their potential in creating environmentally friendly processes. Such studies emphasize the efficiency of using ionic liquids as catalysts for rapid, solvent-free reactions under moderate conditions (Tharun et al., 2014).

Advanced Organic Transformations

Allyl 2-pyridyl ethers are also key in more advanced organic transformations. They undergo deoxygenation and allylation/vinylation under visible light-induced conditions, showcasing innovative methods for generating alkyl radicals. This highlights their role in new synthetic pathways and the development of radical chemistry (Wang et al., 2022).

Future Directions

The future directions of Allyl 2-pyridyl ether research could involve the development of new and efficient methods for its synthesis, as well as the exploration of its potential applications in various fields . For instance, it could be used in the synthesis of biologically active heterocycles .

properties

IUPAC Name

2-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLLWFVQZIHMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207043
Record name Allyl 2-pyridyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-pyridyl ether

CAS RN

5831-77-6
Record name 2-(2-Propen-1-yloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5831-77-6
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Record name Allyl 2-pyridyl ether
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Record name 5831-77-6
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Record name Allyl 2-pyridyl ether
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Record name Allyl 2-pyridyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Mukaiyama, M Yamaguchi, K Narasaka - Chemistry Letters, 1978 - journal.csj.jp
A regioselective coupling reaction of Grignard reagents with allyl pyridyl ethers in the presence of MgBr 2 is reported. Grignard reagents reacted easily with primary allyl ethers to afford …
Number of citations: 8 www.journal.csj.jp
S Krompiec, N Kuźnik, R Penczek, J Rzepa… - Journal of Molecular …, 2004 - Elsevier
… It is interesting to compare 2,4,6-triallyloxy-1,3,5-triazine 29 with allyl 2-pyridyl ether 24. In … (PPh 3 ) 4 ] to isomerization of allyl 2-pyridyl ether 24 did not lead to double-bond migration. …
Number of citations: 69 www.sciencedirect.com
S Krompiec, N Kuźnik, M Krompiec, R Penczek… - Journal of Molecular …, 2006 - Elsevier
The influence of functional group Q on course and rate of the reaction of 3-B, 3-C, 3-Si, 3-Sn, 3-N, 3-P, 3-O, 3-S, 3-Se, 3-Cl, 3-Br, and 3-I substituted allylic systems of type Q–CH 2 …
Number of citations: 64 www.sciencedirect.com
AD Westwell, JMJ Williams - Tetrahedron, 1997 - Elsevier
In competition experiments, the acceleration of reactivity of alkenes tethered to pyridyl groups compared with the corresponding alkenes tethered to phenyl groups in the presence of …
Number of citations: 39 www.sciencedirect.com

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